The synthesis of olean-12-ene-3,28-diol can be achieved through several methods:
The chemical synthesis typically requires controlling reaction conditions such as temperature and pressure to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of olean-12-ene-3,28-diol consists of a pentacyclic framework with specific stereochemistry at various carbon centers.
Olean-12-ene-3,28-diol can undergo various chemical transformations:
These reactions are significant in synthetic organic chemistry as they allow for the derivation of more complex derivatives with potentially enhanced biological activities.
Erythrodiol exhibits several notable biological activities including:
Research indicates that erythrodiol may exert its effects through modulation of signaling pathways involved in lipid metabolism and inflammation, making it a compound of interest in cardiovascular health studies .
These properties suggest that erythrodiol has favorable characteristics for absorption in biological systems.
Erythrodiol has various applications across different fields:
Olean-12-ene-3,28-diol (erythrodiol) arises from the oxidative tailoring of pentacyclic triterpene scaffolds, primarily β-amyrin. This process is governed by cytochrome P450 monooxygenases (CYPs), hemethiolate enzymes that activate molecular oxygen for regio- and stereospecific oxidations. The catalytic cycle begins with substrate binding, displacing a water ligand from the heme iron (Fe³⁺), followed by sequential electron transfers from NADPH via cytochrome P450 reductase. This generates a reactive ferryl-oxo species (Compound I) that inserts oxygen into C-H bonds. For erythrodiol, hydroxylation occurs at the C-28 methyl group of β-amyrin, forming the primary alcohol moiety [9] [10].
CYPs exhibit remarkable positional specificity due to precise substrate orientation within their active sites. Structural analyses reveal that hydrophobic residues and hydrogen-bonding networks position β-amyrin so that C-28 is optimally aligned for oxidation. Mutations in these residues alter product profiles, underscoring the enzyme’s role in directing biosynthesis [9]. The C-3 hydroxyl group of β-amyrin is typically retained from the initial cyclization of 2,3-oxidosqualene, though some CYPs further oxidize it to carbonyl or carboxyl groups in related triterpenoids [7] [9].
Table 1: Key CYP-Mediated Reactions in Oleanane-Type Triterpenoid Biosynthesis
| Reaction Type | Position Modified | Representative CYP | Product Formed | 
|---|---|---|---|
| Hydroxylation | C-28 | CYP716A subfamily | Olean-12-ene-3,28-diol (erythrodiol) | 
| Hydroxylation | C-24 | CYP93E subfamily | 24-Hydroxy-β-amyrin | 
| Oxidation | C-3 (to carboxyl) | CYP716A12 | Oleanolic acid | 
| Epoxidation | C-12–C-13 | CYP51H10 | β-Amyrin epoxide | 
CYP93E enzymes specifically catalyze C-24 hydroxylation in oleanane biosynthesis. CYP93E1, first characterized in Glycyrrhiza uralensis (Chinese liquorice), converts β-amyrin to 24-hydroxy-β-amyrin and sophoradiol (olean-12-ene-3,24-diol) to 24-hydroxy-sophoradiol. Functional studies in yeast heterologous systems demonstrate that co-expression of CYP93E1 with β-amyrin synthase yields 24-hydroxy-β-amyrin as the dominant product, confirmed via GC-MS and NMR analyses [7] [9].
Catalytic efficiency varies significantly among CYP93E orthologs. For example, Medicago truncatula CYP93E2 exhibits a kcat/Km value of 4.7 min⁻¹μM⁻¹ for β-amyrin, while soybean CYP93E1 shows 2.3-fold lower efficiency due to subtle active-site differences impacting substrate affinity. Site-directed mutagenesis of residue F487 in CYP93E1 to leucine (found in CYP93E2) enhances turnover by 60%, highlighting the role of aromatic residues in substrate stabilization [7].
Table 2: Catalytic Parameters of CYP93E Enzymes in β-Amyrin Hydroxylation
| Enzyme Source | CYP | Km (μM) | Vmax (nmol/min/nmol P450) | kcat/Km (min⁻¹μM⁻¹) | 
|---|---|---|---|---|
| Glycyrrhiza uralensis | CYP93E1 | 3.2 ± 0.4 | 15.1 ± 1.2 | 4.7 | 
| Glycine max | CYP93E3 | 5.8 ± 0.6 | 9.3 ± 0.8 | 1.6 | 
| Medicago truncatula | CYP93E2 | 2.9 ± 0.3 | 16.8 ± 1.5 | 5.8 | 
In planta, CYP93E1 operates in tandem with other CYPs. For instance, CYP716A12 oxidizes erythrodiol’s C-28 to a carboxyl group, forming oleanolic acid, whereas CYP93E1 activity directs metabolites toward non-hemolytic saponins with C-24 glycosylation. This branch point is critical for pathway flux control [7] [9].
The biosynthesis of olean-12-ene-3,28-diol diverges significantly among plant families, reflecting evolutionary adaptations:
Phylogenetic analysis of CYPs reveals that CYP716A enzymes are widespread in eudicots, while CYP93E is restricted to legumes. This distribution correlates with saponin diversity: non-legumes like Olea accumulate simpler triterpenoids, whereas legumes produce complex 24-hydroxylated saponins for chemical defense [7] [9].
Table 3: Phylogenetic Distribution of Erythrodiol Biosynthesis in Key Plant Species
| Plant Species | Family | Dominant Hydroxylation Pattern | Key CYPs Identified | Downstream Metabolites | 
|---|---|---|---|---|
| Olea europaea | Oleaceae | C-3, C-28 | CYP716A subfamily | Oleanolic acid, Erythrodiol | 
| Glycine max | Fabaceae | C-3, C-24, C-28 | CYP93E3, CYP716A | Soyasaponin I | 
| Calendula officinalis | Asteraceae | C-3, C-28 (+ esterification) | Not characterized | Erythrodiol 3-O-pentacosanoate | 
| Rosa rugosa | Rosaceae | C-3, C-28 | Putative CYP716A | Erythrodiol (in achenes) | 
Evolutionary studies indicate that CYP93E genes arose from a duplication event in the ancestral CYP71 clan, followed by neofunctionalization in Fabaceae. In contrast, CYP716A genes evolved independently in the CYP85 clan, enabling convergent evolution of C-28 oxidation across disparate taxa [9].
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